molecular formula C12H19N5O3S B134673 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-71-8

6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B134673
M. Wt: 313.38 g/mol
InChI Key: IJFQVZAPJZHQTN-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

Using 3-(N,N-dimethylaminomethylene)aminosulfonyl-2-ethyl-2-methyl-1-propanol and 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction as in Example 6 was conducted to produce the title compound. m.p. 189°-190° C.
Name
3-(N,N-dimethylaminomethylene)aminosulfonyl-2-ethyl-2-methyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=[N:5][S:6]([CH2:9][C:10]([CH2:14][CH3:15])([CH3:13])[CH2:11][OH:12])(=[O:8])=[O:7])C.Cl[C:17]1[C:18]([CH3:26])=[CH:19][C:20]2[N:21]([N:23]=[CH:24][N:25]=2)[N:22]=1>>[CH2:14]([C:10]([CH3:13])([CH2:9][S:6](=[O:7])(=[O:8])[NH2:5])[CH2:11][O:12][C:17]1[C:18]([CH3:26])=[CH:19][C:20]2[N:21]([N:23]=[CH:24][N:25]=2)[N:22]=1)[CH3:15]

Inputs

Step One
Name
3-(N,N-dimethylaminomethylene)aminosulfonyl-2-ethyl-2-methyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=NS(=O)(=O)CC(CO)(C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)N=CN2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction as in Example 6

Outcomes

Product
Name
Type
product
Smiles
C(C)C(COC=1C(=CC=2N(N1)N=CN2)C)(CS(N)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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